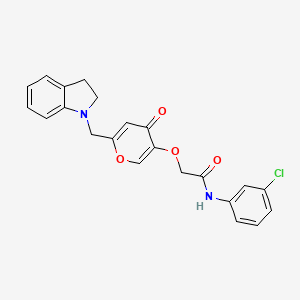

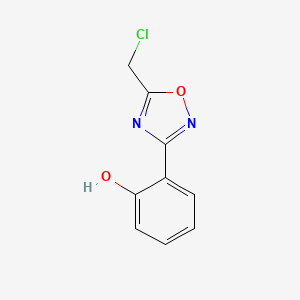

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-1H-indole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-1H-indole-2-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied extensively.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research focusing on the design, synthesis, and biological activities of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives has identified these compounds as potential anticancer agents targeting the epidemal growth factor receptor (EGFR). Some derivatives exhibited potent anticancer activities against various cancer cell lines, including lung adenocarcinoma, Henrietta Lacks strain of cancer cells, and colorectal cancer, with minimal toxicity against normal cells. These findings suggest the relevance of furan and indole derivatives in the development of novel anticancer therapies (Zhang et al., 2017).

Antimicrobial and Antioxidant Activity

A thiazole-based heterocyclic amide incorporating furan-2-carboxamide was synthesized and showed promising antimicrobial activity against a range of microorganisms, including both Gram-negative and Gram-positive bacteria, as well as fungi. This compound's structure was thoroughly characterized, and its biological activities suggest potential for pharmacological and medical applications (Cakmak et al., 2022).

Tyrosinase Inhibition and Antioxidant Properties

4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives synthesized under ultrasound irradiation exhibited potent inhibition against the tyrosinase enzyme, suggesting applications in treating conditions associated with melanin overproduction, like hyperpigmentation. These compounds also displayed antioxidant capabilities, highlighting their potential utility in pharmaceutical and cosmetic formulations (Dige et al., 2019).

Synthesis and Chemical Reactivity

Studies on the synthesis and reactivity of furan-2-carboxamide derivatives under various conditions, including microwave-assisted synthesis and reactions involving electrophilic substitution, have expanded the understanding of the chemical properties and potential applications of furan derivatives in the synthesis of complex organic molecules. These research efforts contribute to the broader field of organic synthesis and medicinal chemistry, providing insights into the development of new therapeutic agents and materials (Janczewski et al., 2021).

Mecanismo De Acción

Target of Action

The primary target of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1H-indole-2-carboxamide is the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell proliferation, differentiation, and survival .

Mode of Action

The compound interacts with its target, the EGFR, inhibiting its activity . This inhibition prevents the receptor from performing its normal function, which is to trigger a series of signals to the nucleus of the cell, leading to cellular proliferation and survival

Biochemical Pathways

The inhibition of EGFR by N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1H-indole-2-carboxamide affects several biochemical pathways. EGFR is involved in the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which regulate cell proliferation and survival . By inhibiting EGFR, these pathways are downregulated, which can lead to decreased cell proliferation and increased cell death .

Result of Action

The result of the action of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1H-indole-2-carboxamide is a decrease in cell proliferation and an increase in cell death . This is due to the inhibition of EGFR, which leads to the downregulation of pathways that promote cell proliferation and survival .

Propiedades

IUPAC Name |

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c22-18(16-10-13-4-1-2-5-15(13)21-16)20-12-19(23,14-7-9-24-11-14)17-6-3-8-25-17/h1-11,21,23H,12H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMMMOBIWLLPOPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)NCC(C3=COC=C3)(C4=CC=CO4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

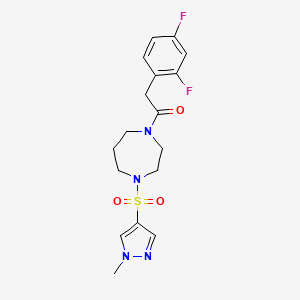

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2799534.png)

![2-[(Cyclopent-3-en-1-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B2799535.png)

![N-[(4-Methyl-1,3-thiazol-2-yl)methyl]propan-amine dihydrochloride](/img/no-structure.png)

![N-(2-(6-(ethylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2799539.png)

![Benzyl N-(5-azaspiro[2.3]hexan-2-yl)carbamate;2,2,2-trifluoroacetic acid](/img/structure/B2799542.png)

![(2E)-N-methyl-4-{[4-(piperidine-1-sulfonyl)phenyl]formamido}but-2-enamide](/img/structure/B2799543.png)

![2-((8-oxo-7-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2799546.png)

![3-(4-Methylsulfonylphenyl)-N-[(4-thiophen-3-yloxan-4-yl)methyl]propanamide](/img/structure/B2799550.png)

![ethyl 2-[[2-[[4-(4-nitrophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2799551.png)